4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Overview
Description
4-(2-Methoxy-phenyl)-thiazol-2-ylamine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2-methoxyphenyl group attached to the thiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Methoxy-phenyl)-thiazol-2-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)-thiazole
- 4-(2-Methoxyphenyl)-piperazine
- 2-(4-Methoxyphenyl)-thiazole
Uniqueness
4-(2-Methoxy-phenyl)-thiazol-2-ylamine is unique due to the specific positioning of the methoxy group and the thiazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Biological Activity
4-(2-Methoxy-phenyl)-thiazol-2-ylamine (CAS No. 93209-95-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by research findings and data tables.
This compound features a thiazole ring, which is known for its versatile biological activity. The methoxy group on the phenyl ring enhances the compound's solubility and bioactivity, making it a valuable scaffold in drug design.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study synthesized various 2,4-disubstituted thiazole derivatives and evaluated their antibacterial and antifungal activities against several pathogens, including E. coli, S. aureus, and C. albicans. The presence of methoxy groups significantly improved antimicrobial efficacy, with some compounds showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 10 | E. coli |
Thiazole Derivative A | 15 | S. aureus |
Thiazole Derivative B | 20 | C. albicans |
Anticancer Activity
The compound has shown potential as an anticancer agent. In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Anticonvulsant Activity
Thiazole derivatives have been extensively studied for their anticonvulsant properties. In animal models, compounds similar to this compound demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) analysis indicated that the methoxy substitution is crucial for enhancing anticonvulsant activity .
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated a series of thiazole derivatives for their antimicrobial activity using a tube dilution method. The results showed that the incorporation of methoxy groups led to increased binding affinity towards bacterial targets, confirming the importance of functional group positioning in enhancing biological activity .
- Anticancer Mechanism : Research conducted on the anticancer properties of thiazole derivatives revealed that this compound inhibits tubulin polymerization, thereby disrupting mitotic spindle formation in cancer cells . This mechanism highlights its potential as a lead compound for developing new anticancer therapies.
- Anticonvulsant Studies : A comparative study on various thiazole derivatives indicated that those with para-substituted phenyl rings exhibited superior anticonvulsant effects compared to unsubstituted analogs. The median effective dose (ED50) for some derivatives was lower than that of standard anticonvulsants like ethosuximide .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-7(9)8-6-14-10(11)12-8/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAVWNGAFFCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352752 | |
Record name | 4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93209-95-1 | |
Record name | 4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93209-95-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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